molecular formula C18H18BrNO5 B4618897 2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

Cat. No.: B4618897
M. Wt: 408.2 g/mol
InChI Key: GFSAPYWFKOOFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C18H18BrNO5 and its molecular weight is 408.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.03684 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Novel Mesomorphic Properties

Research into the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails reveals the potential of these compounds in tuning molecular alignments through simple mechanical perturbations. This area of study showcases the application of similar compounds in developing materials with unique liquid crystalline properties, which could have implications in displays, sensors, and other advanced materials technologies (Kong & Tang, 1998).

Antioxidant Activity

The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, including compounds similar in structural complexity to the query compound, underscore their significant antioxidant activity. Such studies highlight the potential of these compounds in food preservation, pharmaceuticals, and nutraceuticals due to their ability to scavenge free radicals and prevent oxidative stress (Li et al., 2011).

Photopolymerization Applications

The development of novel alkoxyamines for nitroxide-mediated photopolymerization, which includes compounds structurally related to the query, opens new pathways in polymer science. These compounds are explored for their efficiency in initiating polymerization under UV irradiation, potentially useful in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Carboxylation-Dehydroxylation Studies

Investigations into the anaerobic transformation of phenolic compounds by methanogenic consortia, which relate to the chemical transformations of similar complex molecules, reveal insights into environmental bioremediation processes. Such research underscores the potential applications in the degradation and transformation of pollutants (Bisaillon et al., 1993).

Properties

IUPAC Name

2-methoxyethyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-23-10-11-24-18(22)13-2-6-15(7-3-13)20-17(21)12-25-16-8-4-14(19)5-9-16/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSAPYWFKOOFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 3
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 4
Reactant of Route 4
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.